2-{[(5-Isopropyl-2-methoxyphenyl)sulfonyl]amino}benzamide
Description
2-{[(5-Isopropyl-2-methoxyphenyl)sulfonyl]amino}benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a sulfonyl group and an isopropyl group
Properties
Molecular Formula |
C17H20N2O4S |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[(2-methoxy-5-propan-2-ylphenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C17H20N2O4S/c1-11(2)12-8-9-15(23-3)16(10-12)24(21,22)19-14-7-5-4-6-13(14)17(18)20/h4-11,19H,1-3H3,(H2,18,20) |
InChI Key |
UAYZXTUMVFTJFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Isopropyl-2-methoxyphenyl)sulfonyl]amino}benzamide typically involves the condensation of a benzoic acid derivative with an amine in the presence of a sulfonylating agent. One common method involves the use of diatomite earth immobilized with a Lewis acidic ionic liquid, such as ZrCl4, under ultrasonic irradiation . This method is advantageous due to its mild reaction conditions, high yield, and eco-friendly process.
Industrial Production Methods
Industrial production of benzamide derivatives often involves the direct condensation of carboxylic acids and amines at high temperatures. for functionalized molecules, milder conditions such as those involving ultrasonic irradiation and green catalysts are preferred .
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Isopropyl-2-methoxyphenyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
2-{[(5-Isopropyl-2-methoxyphenyl)sulfonyl]amino}benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-{[(5-Isopropyl-2-methoxyphenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the benzamide core can interact with various biological pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide: This compound shares a similar benzamide core but has different substituents, leading to distinct chemical and biological properties.
N-isopropyl-2-methoxy-5-{[(4-methoxyphenyl)amino]sulfonyl}benzamide: Another benzamide derivative with similar structural features but different functional groups.
Uniqueness
2-{[(5-Isopropyl-2-methoxyphenyl)sulfonyl]amino}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the isopropyl and methoxy groups enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for medicinal chemistry research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
